molecular formula C13H26B2 B14289540 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole CAS No. 114211-60-8

1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole

Cat. No.: B14289540
CAS No.: 114211-60-8
M. Wt: 204.0 g/mol
InChI Key: MBNMGMQABGTMJN-UHFFFAOYSA-N
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Description

1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole: is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by its unique structure, which includes a boron-nitrogen ring with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole typically involves the reaction of boron trihalides with organic ligands under controlled conditions. One common method involves the reaction of boron trichloride with ethyl and methyl-substituted organic compounds in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: Reduction reactions can convert the boron-nitrogen ring to more reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of substituted boron-nitrogen heterocycles.

Scientific Research Applications

Chemistry: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole is used as a precursor in the synthesis of other boron-containing compounds

Biology and Medicine: Research is ongoing to explore the potential biological activities of boron-containing compounds. These compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole involves interactions with various molecular targets The boron-nitrogen ring structure allows for unique electronic interactions, which can influence the compound’s reactivity and stability

Comparison with Similar Compounds

  • 1,3,4,5-Tetramethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
  • 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole

Uniqueness: this compound is unique due to its specific ethyl and methyl substituents, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it valuable for specific research and industrial applications.

Properties

CAS No.

114211-60-8

Molecular Formula

C13H26B2

Molecular Weight

204.0 g/mol

IUPAC Name

1,3,4,5-tetraethyl-2,2-dimethyl-1,3-diborole

InChI

InChI=1S/C13H26B2/c1-7-11-12(8-2)15(10-4)13(5,6)14(11)9-3/h7-10H2,1-6H3

InChI Key

MBNMGMQABGTMJN-UHFFFAOYSA-N

Canonical SMILES

B1(C(=C(B(C1(C)C)CC)CC)CC)CC

Origin of Product

United States

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